5-(4-Methoxyphenyl)-1,3-diphenylpent-2-ene-1,5-dione
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Overview
Description
5-(4-Methoxyphenyl)-1,3-diphenylpent-2-ene-1,5-dione is an organic compound known for its unique chemical structure and properties. This compound features a pentene backbone with methoxyphenyl and diphenyl substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-1,3-diphenylpent-2-ene-1,5-dione typically involves multi-step organic reactions. One common method is the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy ketone, which then undergoes dehydration to yield the desired product . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The process may also incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-1,3-diphenylpent-2-ene-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-(4-Methoxyphenyl)-1,3-diphenylpent-2-ene-1,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-1,3-diphenylpent-2-ene-1,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various proteins and receptors, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Shares the methoxyphenyl group but has an indole core.
5-(4-Methoxyphenyl)-1H-imidazole: Similar structure with an imidazole ring instead of the pentene backbone.
Uniqueness
5-(4-Methoxyphenyl)-1,3-diphenylpent-2-ene-1,5-dione
Properties
CAS No. |
63688-29-9 |
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Molecular Formula |
C24H20O3 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1,3-diphenylpent-2-ene-1,5-dione |
InChI |
InChI=1S/C24H20O3/c1-27-22-14-12-20(13-15-22)24(26)17-21(18-8-4-2-5-9-18)16-23(25)19-10-6-3-7-11-19/h2-16H,17H2,1H3 |
InChI Key |
GQTYUVSKEJIQOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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